

Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bioactive molecules to lipid-polymer constructs represents a significant advancement in targeted drug delivery and tissue engineering. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) functionalized with the pentapeptide Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) is emerging as a promising component for the development of sophisticated nanomedicines. The YIGSR peptide, derived from the laminin-1 β 1 chain, is a well-established ligand for the 67 kDa laminin receptor, which is often overexpressed on the surface of various cell types, including cancer cells and endothelial cells. This interaction mediates cellular adhesion, migration, and signaling, making **DSPE-PEG1000-YIGSR** a valuable tool for targeted delivery systems.

This technical guide provides an in-depth exploration of the biocompatibility of **DSPE-PEG1000-YIGSR**. It synthesizes available data on its constituent components and related systems to offer a comprehensive overview for researchers and drug development professionals. This document details key biocompatibility parameters, including cytotoxicity, hemocompatibility, and inflammatory responses, supported by experimental protocols and an analysis of the underlying signaling pathways.

Core Components and Their Biocompatibility Profiles

The biocompatibility of **DSPE-PEG1000-YIGSR** is a composite of the individual properties of its three main components: the DSPE lipid anchor, the PEG1000 linker, and the YIGSR targeting peptide.

- **DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine):** DSPE is a saturated phospholipid commonly used in the formulation of liposomes and other lipid-based nanoparticles. It is generally considered biocompatible and is a component of several FDA-approved drug products. Its primary role in the conjugate is to anchor the PEG-peptide moiety to the lipid bilayer of a nanoparticle.
- **PEG1000 (Polyethylene Glycol, molecular weight 1000 Da):** PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of nanomedicines, reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system. While high molecular weight PEGs can sometimes elicit an immune response, PEG1000 is a relatively short-chain PEG and is generally considered to have low toxicity.
- **YIGSR Peptide:** This pentapeptide is a functional motif of laminin, a major component of the basement membrane. It interacts with the 67 kDa laminin receptor, influencing cell behavior. The biocompatibility of the YIGSR peptide itself is generally considered high, as it is derived from an endogenous protein.

In Vitro Biocompatibility Assessment

A thorough evaluation of in vitro biocompatibility is crucial to predict the potential in vivo response to **DSPE-PEG1000-YIGSR**-functionalized nanocarriers. Key aspects of this assessment include cytotoxicity, hemocompatibility, and the inflammatory response.

Cytotoxicity

Cytotoxicity studies are fundamental to determining the concentration at which a substance may become toxic to cells. While direct cytotoxicity data for **DSPE-PEG1000-YIGSR** is limited, studies on YIGSR-modified liposomes provide valuable insights. For instance, a study on adriamycin-encapsulated YIGSR-PEG-liposomes reported IC₅₀ values against HT-1080 human fibrosarcoma cells that were 2.1 times lower than control liposomes, suggesting that the targeting function of YIGSR enhances cytotoxic drug delivery rather than imparting inherent toxicity itself.^[1]

Table 1: Summary of Cytotoxicity Data for YIGSR-Modified Liposomes

Formulation	Cell Line	Assay	IC50 Value	Reference
YIGSR-PEG-Liposomal Adriamycin	HT-1080	Cytotoxicity Assay	2.1-fold lower than control	[1]
PEAGD-PEG-Liposomal Adriamycin (Control)	HT-1080	Cytotoxicity Assay	-	[1]

Hemocompatibility

For intravenously administered nanomedicines, assessing the interaction with blood components is critical. Hemocompatibility studies typically evaluate hemolysis (the rupture of red blood cells) and platelet activation/aggregation. Research on bioresorbable stents functionalized with YIGSR has shown that the peptide can contribute to improved hemocompatibility. These studies demonstrated that surfaces coated with YIGSR exhibited significantly reduced platelet adhesion compared to control surfaces.[2] This suggests that incorporating **DSPE-PEG1000-YIGSR** into nanocarriers could potentially reduce the risk of thrombosis.

Table 2: Hemocompatibility Data for YIGSR-Functionalized Surfaces

Material	Assay	Result	Reference
YIGSR-functionalized PLCL Stents	Platelet Adhesion	Reduced platelet coverage (~1%)	[2]
Control PLCL Stents	Platelet Adhesion	Higher platelet coverage (5.2%)	[2]

Inflammatory Response

The interaction of nanomaterials with immune cells can trigger an inflammatory response, characterized by the release of cytokines. The YIGSR peptide has been shown to have a

concentration-dependent effect on macrophage phenotype and cytokine secretion.[3][4] At lower concentrations, YIGSR can promote a pro-inflammatory (M1) macrophage response, with increased secretion of pro-inflammatory cytokines such as TNF- α and IL-1RA.[3] Conversely, higher concentrations of YIGSR appear to reduce the secretion of these inflammatory mediators.[3][4] This bimodal activity is a critical consideration in the design of **DSPE-PEG1000-YIGSR**-based therapies, as the local concentration of the conjugate at the target site could influence the therapeutic outcome.

Table 3: Inflammatory Response to YIGSR Peptide

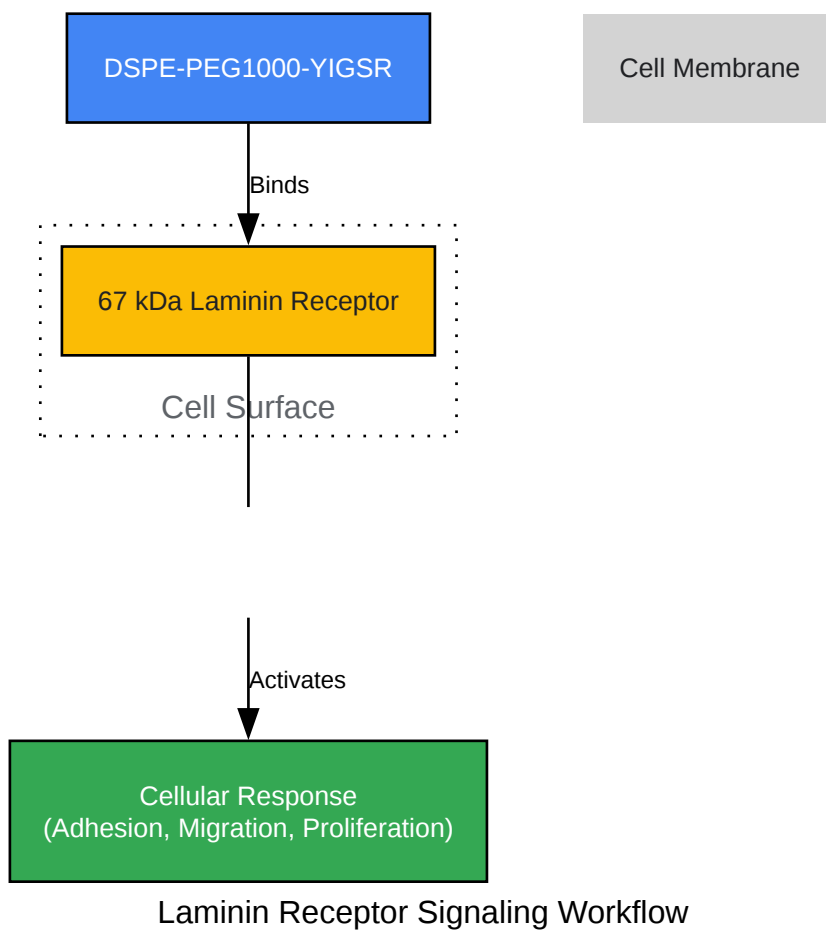
Cell Type	YIGSR Concentration	Effect	Cytokines Affected	Reference
Murine and Human Macrophages	Low (e.g., 2 mM)	Pro-inflammatory (M1 activation)	Increased TNF- α , IL-1RA, MCP-1	[3]
Murine and Human Macrophages	High	Anti-inflammatory	Reduced pro-inflammatory cytokines	[3][4]

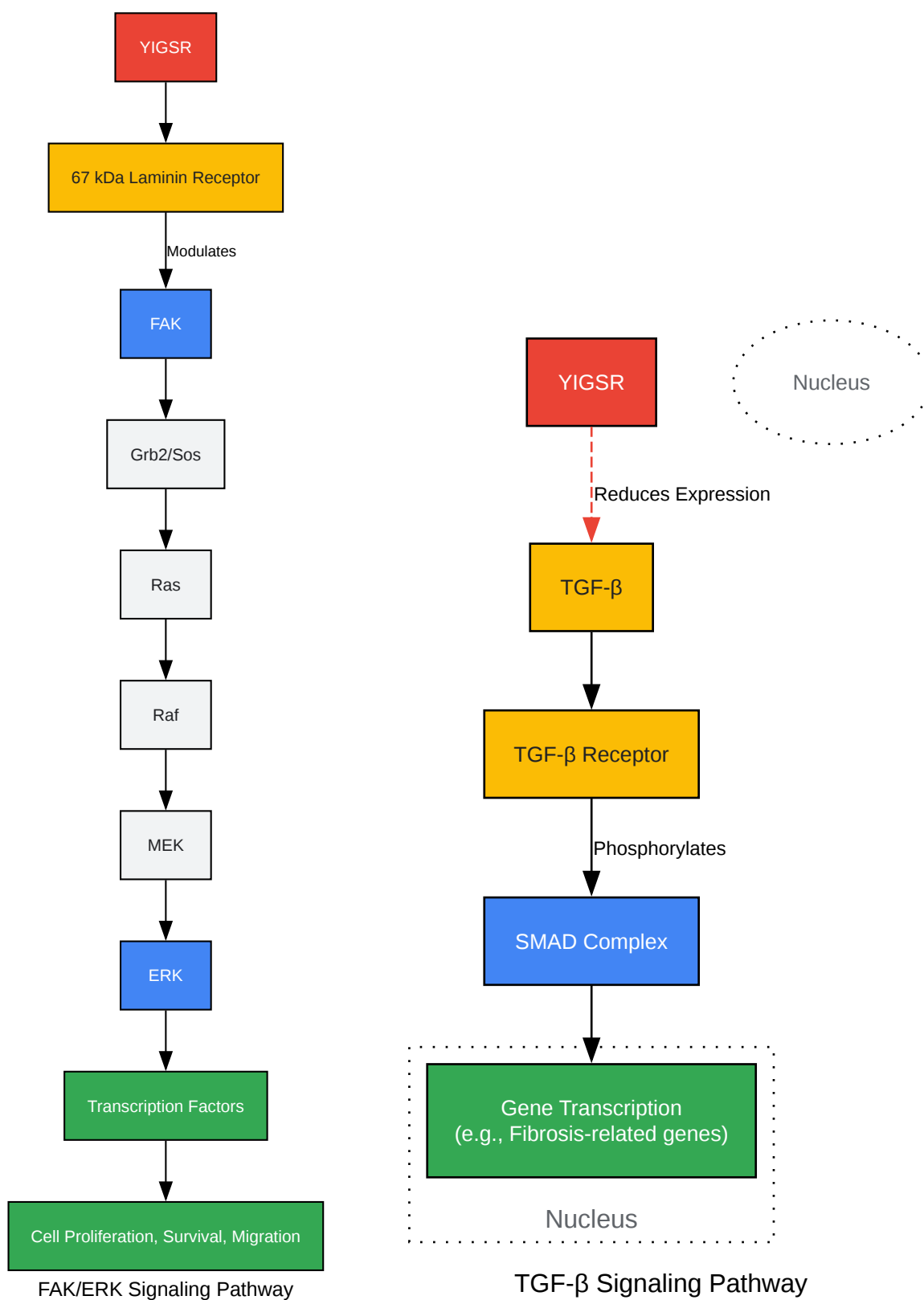
Signaling Pathways Modulated by YIGSR

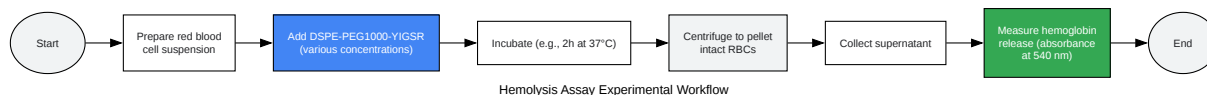
The biological effects of **DSPE-PEG1000-YIGSR** are mediated through the interaction of the YIGSR peptide with the 67 kDa laminin receptor, which in turn activates downstream signaling cascades. Understanding these pathways is essential for predicting the cellular responses to YIGSR-targeted nanocarriers.

Laminin Receptor Signaling

The binding of YIGSR to the 67 kDa laminin receptor can initiate a variety of cellular responses, including adhesion, migration, and proliferation. This interaction is a key mechanism for the targeted delivery of nanoparticles to specific cell types.







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- To cite this document: BenchChem. [Exploring the Biocompatibility of DSPE-PEG1000-YIGSR: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039488#exploring-the-biocompatibility-of-dspeg1000-yigsr]

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